molecular formula C17H16ClF3N4S B2724385 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carbothioamide CAS No. 260442-65-7

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carbothioamide

Cat. No.: B2724385
CAS No.: 260442-65-7
M. Wt: 400.85
InChI Key: ANVZCOSXHTWWON-UHFFFAOYSA-N
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Description

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carbothioamide is a synthetic compound known for its potent inhibitory effects on bacterial phosphopantetheinyl transferase.

Mechanism of Action

Preparation Methods

The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carbothioamide typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-amine with phenylpiperazine in the presence of a carbothioamide-forming reagent. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carbothioamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carbothioamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N4S/c18-14-10-12(17(19,20)21)11-22-15(14)24-6-8-25(9-7-24)16(26)23-13-4-2-1-3-5-13/h1-5,10-11H,6-9H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVZCOSXHTWWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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